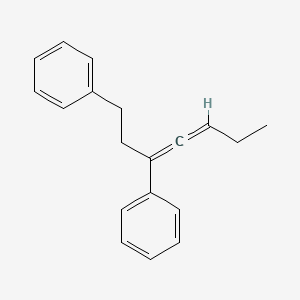![molecular formula C9H9NO B14356991 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one CAS No. 91201-94-4](/img/structure/B14356991.png)
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from substituted 2,4-dihydroxoquinoline derivatives. The synthetic route includes the formation of the azabicyclo framework through cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the bicyclic structure is less sterically hindered.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-7-azabicyclo[42
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antimicrobial and anticancer research.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it is believed to inhibit bacterial growth by interfering with essential cellular processes. In anticancer research, the compound has shown potential as an inhibitor of β-tubulin, a protein involved in cell division. Molecular docking studies have indicated that the compound binds to the active site of β-tubulin with high affinity, thereby disrupting the microtubule dynamics necessary for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other azabicyclo compounds such as:
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the ethyl group at the 7-position.
1H-Imidazo[4,5-c]quinoline derivatives: These compounds have a tricyclic structure and exhibit a wide range of biological activities, including antiviral and antitumor properties.
Tetraimidazoquinoline compounds: These compounds contain multiple imidazoquinoline units and are known for their immunomodulatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91201-94-4 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
7-ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C9H9NO/c1-2-10-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
NWEHBUAFYQQJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


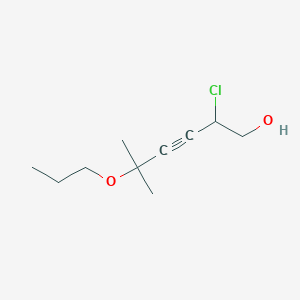
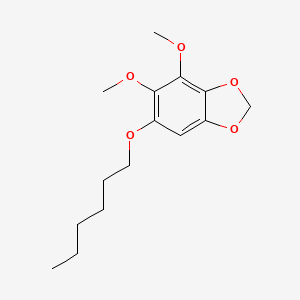
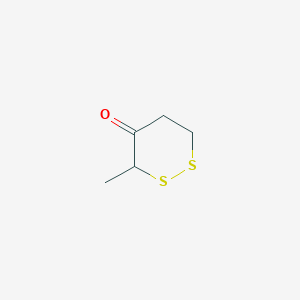
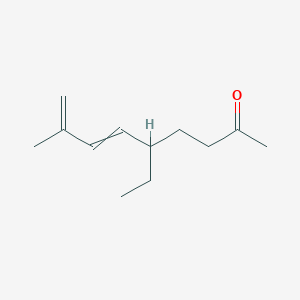
![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
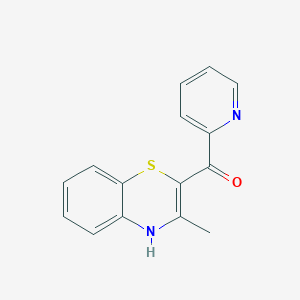
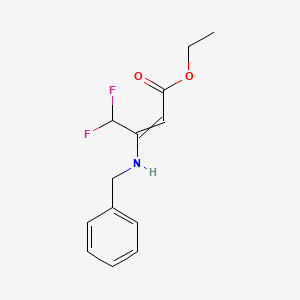
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
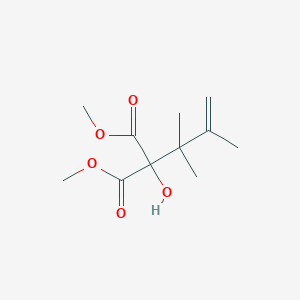
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
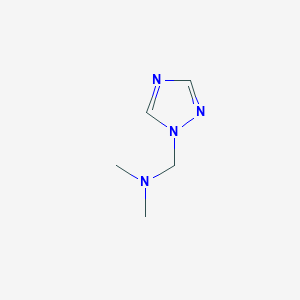
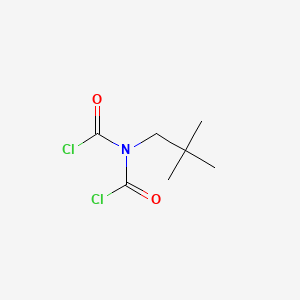
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
